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4-Hydroxy-2-methylfuran-3(2H)-one - 91224-52-1

4-Hydroxy-2-methylfuran-3(2H)-one

Catalog Number: EVT-12580455
CAS Number: 91224-52-1
Molecular Formula: C5H6O3
Molecular Weight: 114.10 g/mol
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Product Introduction

Overview

4-Hydroxy-2-methylfuran-3(2H)-one, also known as 4-hydroxy-2-methyl-3(2H)-furanone, is a compound of significant interest in the fields of organic chemistry and food science. It is classified as a furanone, a type of lactone that contains a furan ring. This compound is recognized for its aromatic properties and is often utilized as a flavoring agent in various food products, contributing to the sensory characteristics of fruits and other consumables.

Source

This compound can be derived from natural sources or synthesized through various chemical methods. It is notably produced during the Maillard reaction, which occurs when reducing sugars react with amino acids under heat, resulting in complex flavor compounds. Additionally, it can be synthesized chemically or biochemically using specific enzymatic pathways.

Classification

4-Hydroxy-2-methylfuran-3(2H)-one belongs to the class of compounds known as furanones. These compounds are characterized by their five-membered aromatic ring structure containing oxygen. They are often classified based on their functional groups and structural variations.

Synthesis Analysis

Methods

The synthesis of 4-hydroxy-2-methylfuran-3(2H)-one can be achieved through several methods, including:

  1. Biocatalytic Methods: Utilizing enzymes to oxidize substituted benzenes to form diol-diene compounds, which are then cyclized to produce furanones. This method is advantageous due to its specificity and potential for mild reaction conditions .
  2. Chemical Synthesis: Traditional chemical methods involve the reaction of specific precursors under controlled conditions, often requiring catalysts or specific pH levels to facilitate the formation of the furanone structure .
  3. Maillard Reaction: This method involves heating reducing sugars with amino acids, leading to the formation of various flavor compounds, including 4-hydroxy-2-methylfuran-3(2H)-one .

Technical Details

The biocatalytic synthesis typically involves:

  • Enzymatic oxidation of substituted benzenes.
  • Formation of diol-diene intermediates, which are then oxidized and cyclized.
  • Use of specific enzymes such as arene dioxygenases for effective conversion .
Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxy-2-methylfuran-3(2H)-one features:

  • A five-membered furan ring.
  • A hydroxyl group at the 4-position.
  • A methyl group at the 2-position.

The chemical formula is C5H6O3C_5H_6O_3, with a molar mass of approximately 114.10 g/mol.

Data

Key structural data includes:

  • Melting Point: Approximately 60-62 °C.
  • Boiling Point: Not extensively documented but expected to be relatively low due to its volatile nature.
  • Solubility: Soluble in polar solvents such as water and alcohols.
Chemical Reactions Analysis

Reactions

4-Hydroxy-2-methylfuran-3(2H)-one can participate in various chemical reactions:

  1. Condensation Reactions: It can react with other carbonyl compounds to form larger molecules or polymers.
  2. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield different products.
  3. Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism by which 4-hydroxy-2-methylfuran-3(2H)-one exerts its effects primarily involves its role as a flavor compound. It interacts with taste receptors on the tongue, contributing to sweet and fruity flavors that enhance food products.

Data

Research indicates that this compound is formed through enzymatic pathways involving various enzymes that catalyze reactions leading to its synthesis from precursors found in fruits . The understanding of these pathways aids in optimizing production methods for industrial applications.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically a colorless to pale yellow liquid.
  2. Odor: Characteristic sweet and fruity aroma.
  3. Density: Approximately 1.1 g/cm³.

Chemical Properties

  1. Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.
  2. Stability: Generally stable under normal conditions but sensitive to extreme pH levels.

Relevant analyses show that this compound maintains its aromatic properties even when subjected to various chemical transformations, making it valuable in flavor chemistry .

Applications

Scientific Uses

4-Hydroxy-2-methylfuran-3(2H)-one finds applications primarily in the food industry:

  • Used as a flavoring agent in products such as jams, jellies, beverages, and ice creams due to its pleasant aroma.
  • Investigated for potential health benefits related to its antioxidant properties.

Additionally, ongoing research explores its use in biotechnological applications for sustainable flavor production through enzymatic processes .

Properties

CAS Number

91224-52-1

Product Name

4-Hydroxy-2-methylfuran-3(2H)-one

IUPAC Name

4-hydroxy-2-methylfuran-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h2-3,6H,1H3

InChI Key

CFSQWBZBSNEGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=CO1)O

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